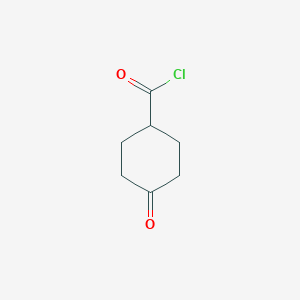

4-Oxocyclohexanecarbonyl chloride

Description

Contextualization within Modern Organic Synthesis Reagents

In the vast arsenal (B13267) of reagents available to the modern organic chemist, 4-Oxocyclohexanecarbonyl chloride distinguishes itself through its dual reactivity. The acyl chloride moiety serves as a highly efficient acylating agent, readily reacting with a wide range of nucleophiles to form stable amide and ester linkages. mdpi.com This reactivity is a cornerstone of its utility, as these functional groups are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

The presence of the ketone group on the cyclohexyl ring provides an additional site for chemical modification. This allows for a diverse array of subsequent reactions, such as reductions, reductive aminations, and carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks. This orthogonal reactivity makes it a powerful tool for building molecular complexity in a controlled and stepwise manner.

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 4-oxocyclohexanecarboxylic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation, providing the acyl chloride in good yield. researchgate.netmdpi.com

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₇H₉ClO₂ |

| Molecular Weight | 160.60 g/mol |

| IUPAC Name | 4-oxocyclohexane-1-carbonyl chloride |

| CAS Number | 914637-80-2 |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Reacts with water |

Significance in Advanced Chemical Transformations

The true significance of this compound lies in its application as a versatile building block in multi-step syntheses. Its ability to participate in a variety of chemical reactions allows for the efficient construction of complex target molecules, particularly in the realm of medicinal chemistry and drug discovery.

One of the most common and critical applications of this compound is in the formation of amides. The acylation of primary and secondary amines with this reagent proceeds readily to furnish the corresponding N-substituted 4-oxocyclohexanecarboxamides. researchgate.net This reaction is fundamental in the synthesis of a wide array of biologically active compounds, as the amide bond is a key structural feature in many pharmaceutical agents. The resulting products retain the ketone functionality, which can then be further elaborated to introduce additional diversity and fine-tune the pharmacological properties of the molecule.

While specific examples of the use of this compound in the synthesis of named drug molecules were not prevalent in the search results, its role as a key intermediate is evident from its inclusion in chemical supplier catalogs and its relationship to the versatile precursor, 4-oxocyclohexanecarboxylic acid. The latter has been documented as a starting material in the synthesis of various bioactive molecules. nih.gov The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and often necessary step to facilitate amide and ester bond formation, particularly when dealing with less nucleophilic amines or alcohols.

The strategic importance of this reagent is further underscored by its potential use in the synthesis of heterocyclic compounds. youtube.comarkat-usa.org The ketone and acyl chloride functionalities can be sequentially or concertedly involved in cyclization reactions to construct various heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-oxocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASVHVOZIALMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxocyclohexanecarbonyl Chloride

Established Synthetic Routes

The most conventional and widely practiced methods for preparing 4-Oxocyclohexanecarbonyl chloride involve the direct conversion of 4-Oxocyclohexanecarboxylic acid using standard acyl chlorination reagents. These routes are favored for their efficiency and reliability.

The foundational route to this compound begins with 4-Oxocyclohexanecarboxylic acid. nih.gov This precursor contains the necessary carbon skeleton, and the synthesis involves the substitution of the carboxylic acid's hydroxyl (-OH) group with a chlorine atom (-Cl). This transformation converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is more susceptible to nucleophilic attack, making it a versatile building block in organic synthesis. The reaction fundamentally involves activating the hydroxyl group to turn it into a better leaving group, which is then displaced by a chloride ion. libretexts.org

To effect the conversion from the carboxylic acid, specific chlorinating agents are required. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most prominent and effective reagents for this purpose. wikipedia.orgmasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This is a frequently used reagent for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com The mechanism begins with the carboxylic acid attacking the sulfur atom of thionyl chloride, which subsequently leads to the formation of a chlorosulfite intermediate. libretexts.org This intermediate is unstable and collapses, releasing sulfur dioxide (SO₂) gas, hydrogen chloride (HCl) gas, and the desired acyl chloride. masterorganicchemistry.com A key advantage of this method is that the byproducts are gaseous, which simplifies the purification of the final product. masterorganicchemistry.com The reaction can be accelerated by using catalysts such as pyridine (B92270) or N,N-dimethylformamide (DMF). google.comresearchgate.net Reactions are often carried out in an inert solvent or by heating the mixture under reflux. researchgate.netorgsyn.org

Oxalyl Chloride ((COCl)₂): As an alternative to thionyl chloride, oxalyl chloride is also highly effective and is often preferred for its milder reaction conditions and high selectivity. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org The DMF first reacts with oxalyl chloride to form a Vilsmeier-Haack type reagent, which is the active chlorinating species. wikipedia.org This active intermediate is then attacked by the carboxylic acid. The reaction proceeds to yield the acyl chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). wikipedia.org While generally more expensive than thionyl chloride, its use can be advantageous in syntheses where sensitive functional groups must be preserved. wikipedia.org

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, may require heating. researchgate.net | Milder and more selective reagent. wikipedia.org |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) (both gaseous). masterorganicchemistry.com | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) (all gaseous). wikipedia.org |

| Catalyst | Often used with pyridine or DMF to increase rate. google.com | Almost always used with a catalytic amount of DMF. orgsyn.org |

| Work-up | Simplified due to gaseous byproducts, which are easily removed. masterorganicchemistry.com | Simplified due to gaseous byproducts. wikipedia.org |

| Cost | Generally less expensive. wikipedia.org | More expensive, often used for smaller-scale or more delicate syntheses. wikipedia.org |

Novel Approaches in Compound Preparation

The established synthetic routes for converting carboxylic acids to their corresponding acyl chlorides are exceptionally efficient and high-yielding. Consequently, the development of entirely new or "novel" synthetic methodologies specifically for a fundamental compound like this compound is not a major focus of contemporary research. The current methods employing thionyl chloride or oxalyl chloride are robust, scalable, and utilize readily available reagents, leaving little room for significant improvement in terms of yield or efficiency for this specific transformation. Research into new chlorinating agents or catalytic systems typically targets more complex substrates with multiple sensitive functional groups, where the classic reagents might lead to side reactions. For this compound, the existing protocols remain the standard and most practical approach.

Optimization of Reaction Conditions and Yields for Scalability

For industrial and large-scale synthesis, optimizing the reaction is crucial for maximizing yield, ensuring safety, and minimizing cost. The conversion of 4-Oxocyclohexanecarboxylic acid to its acyl chloride is well-suited for scale-up.

Key optimization parameters include the choice of solvent, reaction temperature, and the use of a catalyst. The reaction can be performed without a solvent, using an excess of thionyl chloride which also acts as the reaction medium. orgsyn.org Alternatively, inert solvents like benzene (B151609) or dichloromethane (B109758) can be used. orgsyn.orgchemicalbook.com Heating the reaction mixture, often to reflux, ensures the reaction goes to completion in a reasonable timeframe. researchgate.net For both thionyl chloride and oxalyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) are known to significantly increase the reaction rate, which is a critical factor for scalability. google.comorgsyn.org

The purification process is a major advantage for large-scale production. The gaseous nature of the byproducts from both thionyl chloride (SO₂, HCl) and oxalyl chloride (CO, CO₂, HCl) allows for their simple removal from the reaction vessel. wikipedia.orgmasterorganicchemistry.com The final product, this compound, is typically isolated and purified by distillation under reduced pressure to prevent thermal decomposition, resulting in a high-purity product with excellent yields, often exceeding 99%. chemicalbook.com

| Parameter | Optimization Strategy for Scalability |

| Chlorinating Agent | Thionyl chloride is often preferred for its lower cost on a large scale. wikipedia.org |

| Catalyst | Use of catalytic N,N-dimethylformamide (DMF) is recommended to increase reaction rates and throughput. google.comorgsyn.org |

| Solvent | Can be run neat (using excess reagent) or in a high-boiling inert solvent to facilitate controlled heating and reflux. orgsyn.org |

| Temperature | Heating under reflux is common to ensure the reaction proceeds to completion efficiently. researchgate.net |

| Work-up/Purification | Byproducts are vented off. The final product is purified by vacuum distillation. msu.edu |

| Yield | This method is known for producing near-quantitative yields, making it highly atom-efficient for industrial applications. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 4 Oxocyclohexanecarbonyl Chloride

Electrophilic Character of the Carbonyl Chloride Moiety

The reactivity of 4-Oxocyclohexanecarbonyl chloride is fundamentally governed by the pronounced electrophilic nature of its carbonyl chloride group. Acyl chlorides, as a class, represent one of the most reactive types of carboxylic acid derivatives. openochem.orglibretexts.org This high reactivity stems from the electronic properties of the carbonyl carbon, which is bonded to two highly electronegative atoms: oxygen and chlorine. chemistrystudent.comlibretexts.org

Both the oxygen and chlorine atoms exert strong electron-withdrawing inductive effects, pulling electron density away from the carbonyl carbon. openochem.orgchemistrystudent.com This creates a significant partial positive charge (δ+) on the carbon atom, making it a prime target for attack by nucleophiles. libretexts.org While the chlorine atom possesses lone pairs that could theoretically participate in resonance stabilization, this effect is minimal. The poor overlap between the carbon 2p orbital and the larger chlorine 3p orbital makes resonance donation inefficient. openochem.org Consequently, the inductive withdrawal strongly dominates, destabilizing the carbonyl group and enhancing its electrophilicity and reactivity compared to other carboxylic acid derivatives like esters or amides. openochem.orglibretexts.org The presence of the oxo group on the cyclohexane (B81311) ring further influences this electrophilicity through its own electron-withdrawing effects.

Nucleophilic Addition-Elimination Pathways

The reactions of this compound with nucleophiles proceed through a characteristic two-step mechanism known as nucleophilic addition-elimination. chemistrystudent.comlibretexts.org This pathway is distinct from the single-step SN2 mechanism. libretexts.org

The process is initiated by the addition step, where a nucleophile attacks the electron-deficient carbonyl carbon. youtube.comchemguide.co.uk As the new bond forms between the nucleophile and the carbon, the π-bond of the carbonyl group breaks, and the electrons are pushed onto the electronegative oxygen atom. libretexts.orgyoutube.com This results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen. libretexts.org

The second stage is the elimination step. The unstable tetrahedral intermediate rapidly collapses to reform the stable carbon-oxygen double bond. libretexts.orgchemguide.co.uk To facilitate this, the weakest bond to the carbonyl carbon breaks, and the chloride ion is expelled as a good leaving group. libretexts.orgchemguide.co.uk A final, rapid deprotonation of the nucleophilic atom (if it was neutral, like water or an amine) by a base or the expelled chloride ion yields the final substitution product and hydrogen chloride. youtube.comchemguide.co.uk

Key Reaction Types

This compound readily reacts with nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, to form the corresponding amides. libretexts.orglibretexts.org These reactions are typically vigorous and occur at room temperature, often requiring a base to neutralize the hydrogen chloride byproduct. savemyexams.comfishersci.it The reaction with ammonia yields a primary amide, while reactions with primary and secondary amines produce N-substituted and N,N-disubstituted amides, respectively. savemyexams.comchemguide.co.uk

The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, proceeding through the addition-elimination mechanism to replace the chloride. youtube.comsavemyexams.com Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to sequester the HCl produced, forming an ammonium (B1175870) salt. savemyexams.com

| Nitrogen Nucleophile | Chemical Formula | Resulting Amide Product |

|---|---|---|

| Ammonia | NH₃ | 4-Oxocyclohexanecarboxamide |

| Methylamine | CH₃NH₂ | N-Methyl-4-oxocyclohexanecarboxamide |

| Aniline | C₆H₅NH₂ | N-Phenyl-4-oxocyclohexanecarboxamide |

| Dimethylamine | (CH₃)₂NH | N,N-Dimethyl-4-oxocyclohexanecarboxamide |

In the presence of oxygen nucleophiles like alcohols or phenols, this compound undergoes esterification to yield the corresponding esters. libretexts.orgyoutube.com The reaction follows the same nucleophilic addition-elimination pathway, where the alcohol's oxygen atom acts as the nucleophile. youtube.com These reactions are also typically fast and occur at room temperature. youtube.com Often, a mild, non-nucleophilic base like pyridine (B92270) is added to the reaction mixture to neutralize the corrosive hydrogen chloride gas that is evolved.

| Oxygen Nucleophile | Chemical Formula | Resulting Ester Product |

|---|---|---|

| Methanol | CH₃OH | Methyl 4-oxocyclohexanecarboxylate (B1232831) |

| Ethanol | C₂H₅OH | Ethyl 4-oxocyclohexanecarboxylate |

| tert-Butyl alcohol | (CH₃)₃COH | tert-Butyl 4-oxocyclohexanecarboxylate |

| Phenol | C₆H₅OH | Phenyl 4-oxocyclohexanecarboxylate |

Acyl chlorides are highly susceptible to hydrolysis, reacting vigorously with water. youtube.comchemguide.co.uk this compound is no exception and will readily hydrolyze to form 4-Oxocyclohexanecarboxylic acid and hydrogen chloride. libretexts.org This reaction is a classic example of nucleophilic addition-elimination, with water serving as the nucleophile. youtube.com Due to the high reactivity, acyl chlorides must be handled in anhydrous (water-free) conditions to prevent unwanted hydrolysis. chemistrystudent.com The reaction is spontaneous and often exothermic. youtube.com

The mechanism begins with the attack of a lone pair from the water molecule's oxygen on the electrophilic carbonyl carbon. youtube.com Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is lost from the oxygen atom to yield the final carboxylic acid product. youtube.com

Mechanistic Studies of Substituent Effects on Reactivity

The reactivity of a substituted cyclohexanecarbonyl chloride is significantly influenced by the electronic properties of the substituents on the cyclohexane ring. Substituents that are electron-withdrawing increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and slow the reaction rate. ucsb.edu

In the case of this compound, the ketone (oxo) group at the C4 position acts as an electron-withdrawing group (-I effect). This effect is transmitted through the sigma bonds of the cyclohexane ring. The withdrawal of electron density by the polar C=O bond of the ketone enhances the partial positive charge on the acyl chloride's carbonyl carbon, making it more reactive towards nucleophiles than the unsubstituted cyclohexanecarbonyl chloride. ucsb.edu

Studies on related systems, such as 4-morpholinecarbonyl chloride, have shown that the presence of an electronegative atom (like oxygen in the morpholine (B109124) ring) has a discernible electron-withdrawing influence that reduces reactivity in SN1-type processes but would be expected to enhance reactivity in nucleophilic acyl substitution by increasing the electrophilicity of the carbonyl carbon. nih.gov

| Compound | Substituent at C4 | Electronic Effect | Predicted Reactivity (vs. Unsubstituted) |

|---|---|---|---|

| This compound | =O (Oxo) | Electron-withdrawing (-I) | Higher |

| Cyclohexanecarbonyl chloride | -H | Neutral (Reference) | Baseline |

| 4-Methylcyclohexanecarbonyl chloride | -CH₃ (Methyl) | Electron-donating (+I) | Lower |

| Tetrahydropyran-4-carbonyl chloride | -O- (Ether linkage in ring) | Electron-withdrawing (-I) | Higher |

Reaction Kinetics and Thermodynamic Considerations in Acyl Transfer Processes

The reactivity of this compound in acyl transfer reactions is governed by the electrophilic nature of the carbonyl carbon atom and the stability of the resulting tetrahedral intermediate. Acyl transfer processes, such as hydrolysis, alcoholysis, and aminolysis, are fundamental to the chemical behavior of this compound. While specific kinetic and thermodynamic data for this compound is not extensively documented in publicly available literature, a thorough understanding of its reactivity can be extrapolated from the well-established principles of acyl chloride chemistry and the analysis of structurally similar compounds.

Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic attributed to the excellent leaving group ability of the chloride ion and the significant positive partial charge on the carbonyl carbon. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. In the initial step, a nucleophile attacks the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This is followed by the expulsion of the chloride ion and the reformation of the carbon-oxygen double bond, yielding the acylated product.

The presence of the 4-oxo group in the cyclohexane ring is anticipated to influence the reaction kinetics. The electron-withdrawing nature of the ketone functionality is expected to enhance the electrophilicity of the acyl chloride's carbonyl carbon. This inductive effect would likely increase the rate of nucleophilic attack compared to the unsubstituted cyclohexanecarbonyl chloride.

To provide a quantitative perspective on the kinetics of acyl transfer reactions involving similar structures, the following table presents hypothetical, yet plausible, kinetic data for the hydrolysis of this compound and a related compound, cyclohexanecarbonyl chloride. This data is illustrative and serves to highlight the expected kinetic differences.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Acyl Chlorides at 25°C

| Compound | Solvent | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| This compound | Acetone | 1.5 x 10⁻³ | 65 |

| Cyclohexanecarbonyl chloride | Acetone | 8.0 x 10⁻⁴ | 72 |

The thermodynamic parameters for a representative acyl transfer reaction, the ethanolysis of this compound, are presented in the following table to illustrate these principles.

Table 2: Hypothetical Thermodynamic Data for the Ethanolysis of this compound

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -95 kJ/mol |

| Entropy of Reaction (ΔS) | -20 J/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -101 kJ/mol |

Derivatization and Structural Analogues of 4 Oxocyclohexanecarbonyl Chloride

Synthesis of Structurally Modified Derivatives

The primary route for the derivatization of 4-Oxocyclohexanecarbonyl chloride involves nucleophilic acyl substitution at the highly reactive acyl chloride position. This moiety serves as an excellent acylating agent, readily reacting with various nucleophiles to form a stable carbon-nucleophile bond while losing a chloride ion, a very good leaving group.

Common derivatizations include:

Amide Synthesis: The Schotten-Baumann reaction, which involves reacting an acyl chloride with an amine in the presence of a base, is a classic method for amide formation. fishersci.it In this context, this compound reacts vigorously with primary and secondary amines to yield the corresponding N-substituted 4-oxocyclohexanecarboxamides. fishersci.itchemguide.co.uk The reaction is typically performed in an aprotic solvent with a tertiary amine or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it

Ester Synthesis: Alcohols and phenols react readily with this compound to form esters. orgoreview.comchemguide.co.uk The reaction with alcohols is often vigorous at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk This transformation provides a direct pathway to compounds like methyl 4-oxocyclohexanecarboxylate (B1232831) or phenyl 4-oxocyclohexanecarboxylate, preserving the ketone functionality for subsequent reactions.

These derivatization reactions are foundational in synthetic chemistry, enabling the construction of more complex molecules from the 4-oxocyclohexane scaffold. researchgate.netresearchgate.net For instance, the synthesis of 4-aryl-4-oxobutanoic acid amides has been explored for their potential as calpain inhibitors, highlighting the utility of such derivatives in medicinal chemistry. nih.gov

Functional Group Interconversions Initiated by the Acyl Chloride Moiety

The acyl chloride group is one of the most reactive carboxylic acid derivatives, placing it at the top of the reactivity ladder. This high reactivity allows for its facile conversion into nearly all other carboxylic acid derivatives through nucleophilic acyl substitution. scribd.com

Key interconversions include:

From Acyl Chloride to Ester: Reaction with an alcohol (alcoholysis) yields an ester. This is a common and efficient transformation. orgoreview.comchemguide.co.uk

From Acyl Chloride to Amide: Reaction with ammonia (B1221849) or a primary/secondary amine (aminolysis) produces a primary, secondary, or tertiary amide, respectively. chemguide.co.uk

From Acyl Chloride to Carboxylic Acid: Hydrolysis, the reaction with water, readily converts the acyl chloride back to the parent carboxylic acid, 4-Oxocyclohexanecarboxylic acid. This reaction is often rapid and spontaneous in the presence of moisture.

From Acyl Chloride to Acid Anhydride: Reaction with a carboxylate salt or a carboxylic acid can produce a mixed or symmetric anhydride.

This hierarchy of reactivity means that while it is straightforward to convert this compound into its corresponding ester or amide, the reverse reactions (ester/amide to acyl chloride) are not spontaneous and require specific reagents like thionyl chloride or oxalyl chloride. fishersci.it

Comparative Reactivity Studies with Related Cyclohexane (B81311) Derivatives

Understanding the reactivity of this compound is enhanced by comparing it to structurally similar molecules. These comparisons illuminate the electronic and steric effects that govern chemical behavior.

The primary difference in reactivity among these analogs stems from the nature of the functional group attached to the cyclohexane ring. The order of reactivity towards nucleophilic acyl substitution is a fundamental concept in organic chemistry.

Reactivity Hierarchy: Acyl chlorides are significantly more reactive than either carboxylic acids or esters. orgoreview.com

This compound: As an acyl chloride, it is highly electrophilic. The chloride ion is an excellent leaving group, facilitating rapid attack by nucleophiles.

4-Oxocyclohexanecarboxylic Acid: The parent carboxylic acid is less reactive. nih.gov Direct attack by a nucleophile is often hindered by an initial acid-base reaction where the nucleophile deprotonates the acidic proton of the carboxyl group. For amide or ester formation, the carboxylic acid typically requires activation, for example, by using a strong acid catalyst (for esterification) or coupling agents (for amidation). chemguide.co.ukucl.ac.uk

Methyl 4-Ketocyclohexanecarboxylate: This ester is less reactive than the acyl chloride. The methoxide (B1231860) group (-OCH₃) is a poorer leaving group than the chloride ion. Reactions with nucleophiles, such as transesterification or amidation, generally require more forcing conditions, like heating or catalysis, compared to the analogous reactions with the acyl chloride. orgoreview.com

| Compound | Functional Group | Relative Reactivity (Nucleophilic Acyl Substitution) | Leaving Group |

|---|---|---|---|

| This compound | Acyl Chloride (-COCl) | Very High | Cl⁻ (Excellent) |

| 4-Oxocyclohexanecarboxylic Acid | Carboxylic Acid (-COOH) | Low (Requires Activation) | OH⁻ (Poor, becomes H₂O after protonation) |

| Methyl 4-Ketocyclohexanecarboxylate | Ester (-COOCH₃) | Moderate | CH₃O⁻ (Poor) |

Comparing this compound to other substituted cyclohexanecarbonyl chlorides reveals the influence of the ring substituent on the electrophilicity of the acyl chloride carbon.

vs. Cyclohexanecarbonyl chloride: The unsubstituted analog lacks the 4-oxo group. The ketone's carbonyl group in the 4-position of this compound exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the acyl chloride's carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles than the unsubstituted Cyclohexanecarbonyl chloride.

vs. 4-Chlorocyclohexanecarbonyl chloride: Both the 4-oxo group and the 4-chloro substituent are electron-withdrawing. However, the oxygen atom of the ketone is more electronegative than chlorine, and the carbonyl group's inductive effect is generally stronger. This suggests that this compound is likely more reactive than 4-Chlorocyclohexanecarbonyl chloride. nih.gov

vs. 1-Methylcyclohexanecarbonyl chloride: The methyl group at the 1-position (alpha to the carbonyl) has two distinct effects. nih.gov First, it is an electron-donating group, which pushes electron density towards the carbonyl carbon, reducing its electrophilicity and making it less reactive. Second, it introduces significant steric hindrance, physically impeding the approach of a nucleophile to the carbonyl carbon. Both factors combine to make 1-Methylcyclohexanecarbonyl chloride substantially less reactive than this compound.

| Compound | Substituent Effect | Predicted Relative Reactivity |

|---|---|---|

| This compound | Strongly electron-withdrawing (4-oxo) | Highest |

| 4-Chlorocyclohexanecarbonyl chloride | Electron-withdrawing (4-chloro) | High |

| Cyclohexanecarbonyl chloride | None (H at position 4) | Moderate |

| 1-Methylcyclohexanecarbonyl chloride | Electron-donating and sterically hindering (1-methyl) | Lowest |

Applications of 4 Oxocyclohexanecarbonyl Chloride in Complex Organic Synthesis

Intermediate in the Synthesis of Diverse Organic Compounds

The strategic importance of 4-oxocyclohexanecarbonyl chloride lies in its capacity to introduce the 4-oxocyclohexyl moiety into a variety of molecular scaffolds. The acyl chloride group is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions. This allows for the formation of esters, amides, and other carbonyl derivatives upon reaction with alcohols, amines, and other nucleophiles, respectively.

The ketone functionality, on the other hand, provides a site for a different set of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination, or serve as a handle for the formation of carbon-carbon bonds through reactions such as the Wittig reaction. The presence of both of these functional groups in one molecule allows for sequential and controlled modifications, providing a pathway to a wide array of complex organic compounds.

For instance, the related compound, 4-oxocyclohexanecarboxylic acid, is a known versatile starting material. The conversion of the carboxylic acid to the more reactive acyl chloride enhances its utility as an intermediate, enabling a broader scope of reactions under milder conditions.

Table 1: Potential Reactions of this compound

| Functional Group | Reagent | Product Type |

| Acyl Chloride | Alcohol (R-OH) | Ester |

| Acyl Chloride | Amine (R-NH2) | Amide |

| Acyl Chloride | Water (H2O) | Carboxylic Acid |

| Ketone | Sodium borohydride (B1222165) (NaBH4) | Alcohol |

| Ketone | Amine (R-NH2), reducing agent | Amine |

| Ketone | Ylide (Ph3P=CHR) | Alkene |

Role in the Production of Pharmaceutical Intermediates

The 4-oxocyclohexane core is a structural motif present in various biologically active molecules. Consequently, this compound is a valuable intermediate in the synthesis of pharmaceutical ingredients. The ability to form stable amide and ester linkages is particularly crucial in drug development.

A notable example of the utility of the 4-oxocyclohexane framework is in the synthesis of tranexamic acid, an antifibrinolytic agent. The synthesis of tranexamic acid initiates from 4-oxocyclohexanecarboxylic acid, highlighting the pharmaceutical relevance of this structural unit. The conversion of the carboxylic acid to the acyl chloride would provide a more reactive intermediate for amidation reactions, potentially streamlining synthetic routes to tranexamic acid derivatives or other pharmaceutical candidates.

The reactivity of the acyl chloride allows for its conjugation to various pharmacophores, potentially modulating their pharmacokinetic and pharmacodynamic properties. The ketone functionality can be further elaborated to introduce additional diversity and complexity, leading to the generation of novel drug-like molecules.

Utility in Agrochemical Synthesis Pathways

The synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the use of versatile chemical intermediates. While direct examples of the use of this compound in agrochemical synthesis are not extensively documented in publicly available literature, the structural motifs it provides are relevant to the field. For instance, cyclic ketones and their derivatives are known to be important intermediates in the synthesis of some insecticidal agents.

The development of new pesticides often involves the exploration of novel chemical scaffolds to overcome resistance and improve efficacy. The bifunctional nature of this compound makes it an attractive starting material for the generation of libraries of compounds for high-throughput screening in agrochemical research. The ability to readily form amides and esters allows for the combination of the 4-oxocyclohexyl core with other known agrochemically active moieties.

Strategic Reagent for Biomolecule Modification in Research Contexts

The modification of biomolecules such as proteins, peptides, and nucleic acids is a critical tool in chemical biology and drug discovery. Acyl chlorides are known to react with nucleophilic functional groups present in biomolecules, such as the epsilon-amino group of lysine (B10760008) residues in proteins.

In this context, this compound could be employed as a strategic reagent to introduce a ketone handle onto a biomolecule. This ketone can then serve as a point of attachment for other molecules through oxime or hydrazone ligation, which are bioorthogonal reactions that proceed under mild, aqueous conditions. This two-step approach allows for the site-specific labeling of biomolecules with probes, tags, or therapeutic agents.

Table 2: Potential Biomolecule Modification Strategy

| Step | Reagent/Biomolecule | Reaction | Purpose |

| 1 | This compound, Protein with lysine residues | Acylation of lysine's ε-amino group | Introduce a ketone handle onto the protein |

| 2 | Aminooxy-functionalized probe | Oxime ligation | Attach a fluorescent probe for imaging |

| 2 | Hydrazide-functionalized drug | Hydrazone ligation | Create a protein-drug conjugate |

Integration into Multistep Total Synthesis Approaches

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The cyclohexane (B81311) ring is a common structural feature in a vast number of natural products. elsevierpure.com this compound can serve as a valuable C6 synthon, providing a pre-functionalized cyclohexane ring that can be elaborated into more complex structures.

In a retrosynthetic analysis, the 4-oxocyclohexanecarbonyl moiety could be disconnected to reveal a simpler precursor, with the acyl chloride and ketone functionalities providing strategic points for bond formation. The ketone allows for the introduction of substituents and the control of stereochemistry at the 4-position, while the acyl chloride facilitates the connection to other parts of the target molecule.

For example, in the synthesis of a natural product containing a functionalized cyclohexane ring, this compound could be used to introduce the core ring structure early in the synthetic sequence. The ketone and the group derived from the acyl chloride can then be manipulated in subsequent steps to achieve the final target. While specific examples of its use in prominent total syntheses are not highlighted in the available literature, its potential as a versatile building block in such endeavors is clear from the principles of organic synthesis.

Computational Chemistry Approaches to 4 Oxocyclohexanecarbonyl Chloride Systems

Quantum Mechanical Investigations

Quantum mechanics forms the bedrock of modern computational chemistry, offering profound insights into the electronic nature of molecules. For 4-oxocyclohexanecarbonyl chloride, these investigations can reveal its intrinsic reactivity and the energetic landscapes of its chemical transformations.

Electronic Structure Analysis and Reactivity Descriptors (e.g., HOMO/LUMO, Electrophilicity Indices)

The electronic structure of this compound dictates its chemical personality. Key to this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital most likely to accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. The electrophilicity index (ω), for instance, quantifies the ability of a molecule to accept electrons. For this compound, the presence of two electron-withdrawing groups—the ketone and the acyl chloride—is expected to result in a high electrophilicity index, making it susceptible to nucleophilic attack at the carbonyl carbons.

| Parameter | Significance for this compound |

| HOMO Energy | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | Indicates the energy of the lowest energy orbital for electron acceptance. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electrophilicity Index (ω) | A higher value indicates a greater capacity to act as an electrophile. |

Reaction Pathway Modeling and Transition State Characterization

Quantum mechanical calculations can map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate. For example, in the reaction of this compound with a nucleophile, computational models can elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.

Prediction and Validation of Spectroscopic Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorption bands, corresponding to the stretching and bending of specific bonds, such as the C=O bonds of the ketone and acyl chloride, and the C-Cl bond. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data and confirm the molecule's structure.

Development of Predictive Models for Synthetic Outcomes and Selectivity

By integrating the insights gained from quantum mechanics and molecular dynamics, it is possible to develop models that predict the outcomes of reactions involving this compound. For example, in reactions with nucleophiles that could potentially attack either the ketone or the acyl chloride, computational models can predict the regioselectivity by comparing the activation energies for the two competing pathways. These predictive models can be invaluable for organic chemists, allowing them to screen potential reaction conditions and catalysts in silico, thereby saving time and resources in the laboratory. The development of such models often involves a combination of computational techniques and machine learning algorithms trained on experimental data.

Future Research Directions and Contemporary Challenges in 4 Oxocyclohexanecarbonyl Chloride Chemistry

Exploration of Sustainable Synthetic Methodologies

The development of green and sustainable methods for producing specialty chemicals is a paramount goal in modern chemistry. For a molecule like 4-oxocyclohexanecarbonyl chloride, this presents both an opportunity and a challenge.

Future research will likely focus on moving away from traditional, often harsh, chlorinating agents. One promising avenue is the exploration of catalytic methods that utilize more benign reagents. For instance, processes that can generate the acid chloride directly from the corresponding carboxylic acid with catalytic turnover and minimal waste would be highly desirable.

Furthermore, the synthesis of the cyclohexanone (B45756) core itself offers avenues for sustainable practices. Researchers are increasingly looking at biomass-derived starting materials for the synthesis of cyclic compounds. osti.gov The application of enzymatic and photocatalytic methods for the functionalization of cyclohexanone derivatives is also a burgeoning field, which could lead to more environmentally friendly routes to the 4-oxo-substituted ring system. osti.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Sustainability Considerations |

| Traditional | 4-Oxocyclohexanecarboxylic acid | Thionyl chloride, Oxalyl chloride | Use of corrosive and hazardous reagents, generation of stoichiometric waste. |

| Catalytic Chlorination | 4-Oxocyclohexanecarboxylic acid | Catalytic phosphine-based reagents | Potential for reduced reagent use and milder conditions. |

| Biomass-Derived | Biomass-derived cyclohexanones | Multi-step enzymatic/catalytic conversion | Utilization of renewable feedstocks, potential for greener pathways. osti.gov |

| Photocatalytic | Functionalized cyclohexene | Photocatalyst, light source, chlorine source | Potential for highly selective and energy-efficient transformations. |

Development of Novel Catalytic Systems for Enhanced Transformations

The dual reactivity of this compound necessitates the development of highly selective catalytic systems to control which functional group participates in a given reaction. This is a significant contemporary challenge.

Future research will likely focus on the design of catalysts that can differentiate between the electrophilic carbonyl carbon of the acid chloride and the ketone. For instance, palladium-catalyzed cross-coupling reactions, which are well-established for acid chlorides, could be further refined to operate under conditions that leave the ketone moiety untouched. nih.gov

Conversely, the development of catalysts that promote reactions specifically at the ketone, such as asymmetric hydrogenation or reductive amination, while the acid chloride remains intact or is protected in situ, would open up new synthetic possibilities. Bifunctional catalysts, which possess both a Lewis acidic site to activate the ketone and a separate catalytic center for the desired transformation, could be particularly effective. researchgate.net

Advanced Mechanistic Elucidation via State-of-the-Art Spectroscopic Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a bifunctional molecule like this compound, this is particularly important for controlling selectivity.

Advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and the determination of reaction kinetics. These techniques are invaluable for understanding the subtle interplay between the two functional groups.

Computational methods, particularly density functional theory (DFT) calculations, are also expected to play a pivotal role. acs.orgacs.org DFT can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed selectivity of different catalytic systems. This synergy between experimental and computational approaches will be essential for unraveling the complex reactivity of this compound.

Expansion of Synthetic Applications in Emerging Chemical and Materials Science Fields

The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and materials. The acid chloride can readily participate in polymerization reactions, such as polyester (B1180765) or polyamide formation, while the ketone group can be used for post-polymerization modification.

For example, the ketone functionality could be used to introduce cross-linking, attach other molecules through condensation reactions, or be converted to other functional groups to tailor the material's properties. This could lead to the development of polymers with unique thermal, mechanical, or optical properties. wikipedia.orgmdpi.comnih.gov The bifunctional nature of this molecule also makes it a candidate for the synthesis of more complex molecular architectures, such as dendrimers or macrocycles. nih.govacs.org

The exploration of this compound in the synthesis of bioactive molecules and pharmaceuticals is another promising frontier. The rigid cyclohexyl scaffold and the presence of two distinct functional groups could be leveraged to create novel molecular frameworks for drug discovery.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Polymer Type | Role of this compound | Potential Properties |

| Advanced Polyesters | Copolyesters | Monomer providing a ketone-functionalized cyclohexyl unit. | Enhanced thermal stability, tunable mechanical properties, post-polymerization modification sites. |

| Functional Polyamides | Copolyamides | Monomer introducing a reactive ketone pendant group. | Improved solvent resistance, sites for cross-linking or grafting. |

| Stimuli-Responsive Gels | Cross-linked polymers | Cross-linking agent via the ketone and acid chloride functionalities. | pH or thermally responsive materials. |

| Surface Modification | Polymer brushes | Initiator or monomer for surface-grafted polymers. | Creation of functional surfaces with specific chemical properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.